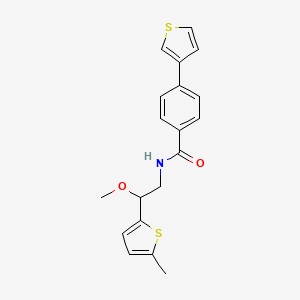

(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

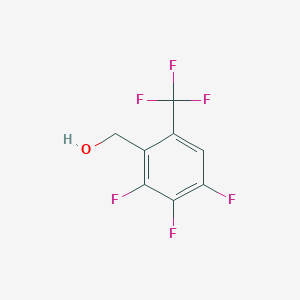

“(2S, 4R)-Fmoc-4-(N’-Pbf-guanidino)-pyrrolidine-2-carboxylic acid” is a biochemical used for proteomics research . It has a molecular formula of C34H38N4O7S and a molecular weight of 646.76.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 646.76. Other physical and chemical properties like boiling point, melting point, and density weren’t available in the search results.科学的研究の応用

Stereochemistry and Pharmacological Profile Improvement

Stereochemistry plays a crucial role in the pharmacological profiles of pyrrolidin-2-one pharmacophore-based compounds, such as phenylpiracetam. Research has shown that the stereochemistry of these compounds directly influences their biological properties, including memory processes and cognitive function improvement. Methodologies for preparing enantiomerically pure versions of these compounds, demonstrating the importance of stereochemistry in drug design, have been explored (Veinberg et al., 2015).

Plant Defense Mechanisms

Studies on pyrroline-5-carboxylate (P5C) metabolism in plants have revealed its significant role in plant defense against pathogens. The synthesis of P5C in mitochondria is implicated in resistance mechanisms involving salicylic acid-dependent pathways and reactive oxygen species (ROS). These findings highlight the broader biological roles of pyrrolidine derivatives in both plant and human health contexts (Qamar et al., 2015).

Biocatalyst Inhibition by Carboxylic Acids

Research into the inhibition of biocatalysts by carboxylic acids, including those derived from pyrrolidine, provides insights into microbial tolerance mechanisms. Understanding these effects is essential for developing strategies to enhance the robustness of microorganisms used in biotechnological applications, including the production of bio-renewable chemicals (Jarboe et al., 2013).

Drug Discovery and Pyrrolidine Scaffolds

Pyrrolidine rings serve as versatile scaffolds in drug discovery, contributing significantly to the pharmacophore space due to their sp^3-hybridization and non-planarity. The review by Petri et al. (2021) discusses the bioactive molecules characterized by pyrrolidine rings, emphasizing their importance in developing treatments for human diseases and highlighting the influence of stereochemistry on biological activity (Petri et al., 2021).

Multicomponent Reactions and Chromophore Synthesis

The Ugi four-component reaction, involving aldehydes, amines, carboxylic acids, and isocyanides, highlights the chemical versatility of compounds like "(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid." This reaction enables the synthesis of complex molecules in a single step, facilitating the creation of novel chromophores and functional materials with potential applications in fluorescent tagging and bioimaging (Rocha et al., 2020).

Safety and Hazards

While specific safety and hazard information for this compound wasn’t available in the search results, general safety measures for handling chemicals should always be followed. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using the compound only in well-ventilated areas .

特性

IUPAC Name |

(2S,4R)-4-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O7S/c1-18-19(2)30(20(3)26-15-34(4,5)45-29(18)26)46(42,43)37-32(35)36-21-14-28(31(39)40)38(16-21)33(41)44-17-27-24-12-8-6-10-22(24)23-11-7-9-13-25(23)27/h6-13,21,27-28H,14-17H2,1-5H3,(H,39,40)(H3,35,36,37)/t21-,28+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLBFKRSGGXJJF-PIKZIKFNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC3CC(N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=N[C@@H]3C[C@H](N(C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S, 4R)-Fmoc-4-(N'-Pbf-guanidino)-pyrrolidine-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2509102.png)

![N-(4-fluorobenzyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2509104.png)

![(Z)-4-((4-oxo-3-phenyl-2-thioxothiazolidin-5-ylidene)methyl)phenyl 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonate](/img/structure/B2509107.png)

![(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2509115.png)

![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2509121.png)